molecular formula C14H17NO5S2 B2980190 Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate CAS No. 2034609-72-6

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate

Cat. No. B2980190
CAS RN: 2034609-72-6
M. Wt: 343.41
InChI Key: PJWVXIOKLWDKFL-UHFFFAOYSA-N
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Description

The compound contains a 2-thia-5-azabicyclo[2.2.1]heptane moiety . This is a bicyclic structure with a sulfur and a nitrogen atom. The compound also contains a sulfonyl group attached to the bicyclic structure, a methoxy group attached to a benzene ring, and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the bicyclic structure. The presence of the sulfur and nitrogen atoms in the ring system, along with the sulfonyl, methoxy, and ester groups, would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The ester group could undergo hydrolysis, transesterification, or reduction . The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of polar groups like the sulfonyl, methoxy, and ester groups would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research on structurally related compounds has focused on the synthesis of novel thiadiazoles, azabicycloheptanes, and methoxybenzoate derivatives, exploring their chemical properties and potential applications. For example, Macleod et al. (1990) investigated the synthesis and muscarinic activities of 1,2,4-thiadiazoles bearing mono- or bicyclic amines, highlighting their potential as muscarinic ligands based on their receptor-binding affinity and efficacy (Macleod et al., 1990). This work illustrates the methodological approaches to synthesizing compounds with complex structures and evaluating their biological activities.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds containing thiadiazole and methoxybenzoate moieties. For instance, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide groups containing Schiff base, showing remarkable potential for photodynamic therapy in cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Additionally, Yilmaz and Cukurovalı (2003) explored the synthesis, characterization, and antimicrobial activity of Schiff bases derived from thiazoles and methoxysalicylaldehyde, demonstrating varied antimicrobial activities against different microorganisms (Yilmaz & Cukurovalı, 2003).

Potential Therapeutic Applications

The search for novel therapeutic agents often involves the synthesis and evaluation of new compounds with unique structural features. For example, research by Shehadi et al. (2022) on 1,3,4-thiadiazole-based molecules against microbial pathogens highlighted their significant antimicrobial activity, suggesting potential applications in developing new antimicrobial drugs (Shehadi et al., 2022).

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve developing new synthetic routes or finding new reactions that this compound can undergo .

properties

IUPAC Name

methyl 4-methoxy-3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S2/c1-19-12-4-3-9(14(16)20-2)5-13(12)22(17,18)15-7-11-6-10(15)8-21-11/h3-5,10-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWVXIOKLWDKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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